molecular formula C18H14F4N2O2 B2788923 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide CAS No. 905663-50-5

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide

Katalognummer B2788923
CAS-Nummer: 905663-50-5
Molekulargewicht: 366.316
InChI-Schlüssel: SSIRYHYEAPXDAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, also known as FLAP inhibitor, is a chemical compound that has been widely studied in scientific research. The compound is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), an enzyme that plays a critical role in the biosynthesis of leukotrienes, which are involved in various inflammatory diseases.

Wirkmechanismus

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide exerts its anti-inflammatory effects by inhibiting the activity of 5-lipoxygenase activating protein (N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide), which is a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent mediators of inflammation and are involved in various inflammatory diseases. By inhibiting the activity of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce the production of leukotrienes and thereby reduce inflammation.
Biochemical and Physiological Effects:
N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has been shown to have several biochemical and physiological effects. The compound can reduce airway inflammation and improve lung function in asthmatic patients. In addition, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce joint inflammation and improve joint function in arthritic patients. The compound has also been shown to reduce intestinal inflammation and improve intestinal function in inflammatory bowel disease patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments. The compound is highly selective for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and does not interfere with other enzymes involved in the biosynthesis of leukotrienes. In addition, the compound has good pharmacokinetic properties and can be administered orally. However, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has some limitations for lab experiments. The compound has low solubility in water and requires the use of organic solvents for administration. In addition, the compound has a short half-life and requires frequent dosing.

Zukünftige Richtungen

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several potential future directions for scientific research. One future direction is the development of more potent and selective N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide inhibitors. Another future direction is the investigation of the compound's potential therapeutic applications in other inflammatory diseases, such as chronic obstructive pulmonary disease and psoriasis. In addition, the compound's mechanism of action could be further elucidated to identify new targets for therapeutic intervention. Finally, the compound's pharmacokinetic properties could be optimized to improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide is a potent inhibitor of 5-lipoxygenase activating protein (N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide) that has been extensively studied for its potential therapeutic applications in various inflammatory diseases. The compound exerts its anti-inflammatory effects by inhibiting the biosynthesis of leukotrienes, which are potent mediators of inflammation. N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including high selectivity for N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide and good pharmacokinetic properties, but also has some limitations, such as low solubility in water and short half-life. The compound has several potential future directions for scientific research, including the development of more potent and selective N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide inhibitors, investigation of its potential therapeutic applications in other inflammatory diseases, elucidation of its mechanism of action, and optimization of its pharmacokinetic properties.

Synthesemethoden

The synthesis of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide involves a multistep process. The first step involves the reaction of 4-fluorophenylacetic acid with oxalyl chloride to form 4-fluorophenylacetyl chloride. The second step involves the reaction of 4-fluorophenylacetyl chloride with 3-pyrrolidinone to form N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acetamide. The final step involves the reaction of N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)acetamide with 4-(trifluoromethyl)benzoyl chloride to form N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease. The compound has been shown to inhibit the biosynthesis of leukotrienes, which are potent mediators of inflammation. In addition, several studies have demonstrated that N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)-4-(trifluoromethyl)benzamide can reduce airway inflammation and improve lung function in asthmatic patients.

Eigenschaften

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O2/c19-13-5-7-15(8-6-13)24-10-14(9-16(24)25)23-17(26)11-1-3-12(4-2-11)18(20,21)22/h1-8,14H,9-10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIRYHYEAPXDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.